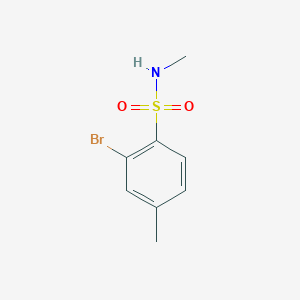

2-Bromo-N,4-dimethylbenzene-1-sulfonamide

Description

2-Bromo-N,4-dimethylbenzene-1-sulfonamide (CAS: 941294-29-7) is a halogenated sulfonamide derivative featuring a bromine atom at the ortho position (C2) of the benzene ring, a sulfonamide group (-SO₂NH-) at C1, and methyl substituents at the sulfonamide nitrogen (N-methyl) and the para position (C4) of the aromatic ring .

Properties

IUPAC Name |

2-bromo-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNOZURJKOQUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,4-dimethylbenzene-1-sulfonamide typically involves the bromination of N,4-dimethylbenzene-1-sulfonamide. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Organic Chemistry

2-Bromo-N,4-dimethylbenzene-1-sulfonamide is utilized as a versatile building block in organic synthesis. It serves as an intermediate for creating more complex molecules through various reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield amines.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: The sulfonamide group mimics para-aminobenzoic acid (PABA), essential for bacterial folate synthesis, making it a candidate for antimicrobial agents against resistant strains.

- Anticancer Potential: Studies have explored its capacity to inhibit cancer cell growth through mechanisms involving enzyme inhibition and disruption of metabolic pathways.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the design of inhibitors targeting specific enzymes or receptors involved in various diseases .

Industrial Applications

In industry, this compound is used in the production of dyes and pigments. Its chemical properties enable it to participate in reactions that yield commercially valuable products.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various resistant bacterial strains. Results indicated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways. These findings support further exploration into its use as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 2-Bromo-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-bromo-N,4-dimethylbenzene-1-sulfonamide and its analogs:

Key Comparative Insights

In 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid, the bromine on a separate benzene ring may reduce electronic effects on the sulfonamide group, unlike the target compound .

Functional Group Impact: The methoxy group in 923244-17-1 enhances solubility in polar solvents compared to the methyl-dominated hydrophobicity of the target compound . 4-Bromo-1,2-diaminobenzene lacks the sulfonamide group, limiting its utility in coordination chemistry but making it a versatile intermediate for synthesizing heterocycles .

Brominated sulfonamides may exhibit enhanced antibacterial activity compared to non-halogenated analogs, though specific data is absent in the evidence .

Hazard Profiles: The target compound and 4-bromo-1,2-diaminobenzene require stringent safety protocols (e.g., skin/eye protection), indicating shared toxicity risks associated with brominated aromatics .

Biological Activity

2-Bromo-N,4-dimethylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

- Molecular Formula : C8H10BrNO2S

- IUPAC Name : 2-bromo-N,4-dimethylbenzenesulfonamide

The compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a brominated benzene ring, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes. The sulfonamide moiety can interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial biosynthetic pathway. This mechanism is similar to other sulfonamide antibiotics, which have been widely studied for their antimicrobial properties .

Antimicrobial Properties

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of sulfonamides can inhibit the growth of pathogens responsible for respiratory and urinary tract infections .

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. It has been evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. The results suggest that this compound can induce cytotoxic effects on cancer cells, potentially making it a candidate for further development in cancer therapeutics .

Study on Enzyme Inhibition

A recent study focused on the inhibition of carbonic anhydrase (CA) isoenzymes by various brominated compounds. The results indicated that certain derivatives exhibited potent inhibition with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against hCA I and II . While specific data on this compound was not highlighted, the structural similarities suggest potential for similar enzyme interactions.

Comparative Analysis of Sulfonamides

A comprehensive review of sulfonamide drugs highlighted their structure-activity relationships (SARs). It was noted that modifications in the benzene ring significantly affect their antibacterial efficacy and toxicity profiles. For example, compounds with halogen substitutions tend to enhance binding affinity to target enzymes while maintaining low toxicity levels .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.